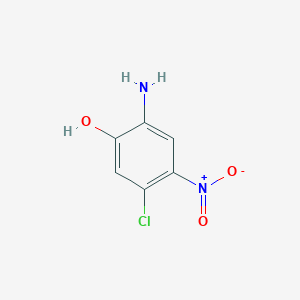

2-Amino-5-chloro-4-nitrophenol

概要

説明

2-Amino-5-chloro-4-nitrophenol is an organic compound with the molecular formula C6H5ClN2O3. It is known for its distinctive orange powder form and is used in various industrial and scientific applications. This compound is also referred to as 5-chloro-2-hydroxy-4-nitroaniline .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-5-chloro-4-nitrophenol typically involves multiple steps:

Acylation: 2-Amino-4-chlorophenol is acylated using acetic anhydride to form 2-acetamido-4-chlorophenol.

Cyclization: The acylated product undergoes cyclization in the presence of a dehydrating agent to produce 5-chloro-2-methylbenzoxazole.

Nitration: The benzoxazole derivative is nitrated using a mixed acid (concentrated nitric acid) to yield 5-chloro-2-methyl-6-nitrobenzoxazole.

Hydrolysis and Acidification: The nitrated product is hydrolyzed under alkaline conditions and then acidified with concentrated hydrochloric acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced equipment and continuous monitoring helps in optimizing the production process .

化学反応の分析

Reduction Reactions

The nitro group (–NO₂) undergoes selective reduction to form amino derivatives.

-

Catalytic Hydrogenation : Using H₂ and Pd/C, the nitro group is reduced to –NH₂, yielding 2-amino-5-chlorophenol .

-

Hydrosulfide Reduction : In alkaline aqueous solutions, NaHS reduces the nitro group without affecting the chloro substituent .

Example Reaction Pathway :

Electrophilic Substitution

The electron-withdrawing nitro group directs incoming electrophiles to meta positions, while the hydroxyl group (–OH) activates the ring for ortho/para substitution .

-

Chlorination : Under UV light, the compound reacts with Cl₂ to form polychlorinated derivatives .

-

Nitration : Further nitration at elevated temperatures introduces additional nitro groups .

Key Observations :

-

Chlorination occurs preferentially at the 3-position due to the nitro group’s meta-directing effect .

-

Substituents like –Cl and –NO₂ significantly lower the activation energy for electrophilic attacks .

Nucleophilic Aromatic Substitution

The chloro group (–Cl) is susceptible to nucleophilic displacement under basic conditions:

-

Hydrolysis : NaOH (aq) replaces –Cl with –OH, forming 2-amino-4-nitrophenol .

-

Amination : Reacts with NH₃ to produce 2-amino-4-nitroaniline .

Reaction Mechanism :

Oxidation Reactions

The amino group (–NH₂) and phenolic –OH are oxidation-sensitive:

-

Oxidation of –NH₂ : H₂O₂ or KMnO₄ oxidizes –NH₂ to –NO₂, forming 2-nitro-5-chloro-4-nitrophenol .

-

Formation of Quinones : Under strong acidic conditions, the phenolic –OH oxidizes to a quinone structure .

Conditions and Products :

| Oxidizing Agent | Product |

|---|---|

| H₂O₂ (30%) | 2-Nitro-5-chloro-4-nitrophenol |

| KMnO₄ (acidic) | 5-Chloro-2-nitro-1,4-benzoquinone |

Complexation and Stability

The compound forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via its amino and phenolic groups . These complexes are studied for catalytic and photochemical applications.

Stability Under UV Light :

-

Degrades into chlorinated disinfection byproducts (Cl-DBPs) during UV/post-chlorination processes .

-

Major degradation pathways involve cleavage of the aromatic ring and nitro group reduction .

Comparative Reactivity with Analogues

| Compound | Reactivity with HNO₃ | Reduction Ease (–NO₂ → –NH₂) |

|---|---|---|

| 2-Amino-4-chloro-5-nitrophenol | Moderate | High (Pd/C, H₂) |

| 2-Amino-5-nitrophenol | High | Moderate |

| 4-Chloro-2-nitrophenol | Low | Low |

Mechanistic Insights from DFT Calculations

科学的研究の応用

Chemical Synthesis

Dyes and Pigments

2-Amino-5-chloro-4-nitrophenol serves as an intermediate in the synthesis of various dyes and pigments. Its structure allows for modifications that lead to a wide range of colorants used in textiles and other materials. The compound can be oxidized or reduced to produce derivatives that are essential in dye chemistry.

Synthetic Intermediates

This compound is also utilized as a synthetic intermediate for producing other chemical compounds. For instance, it can be transformed into derivatives that act as reducing agents or antioxidants, enhancing its value in industrial applications .

Biological Applications

Enzyme Studies

In biological research, this compound is employed to study enzyme interactions. It acts as a substrate in biochemical assays, allowing researchers to investigate the mechanisms of enzyme action and inhibition.

Pharmaceutical Research

The unique chemical properties of this compound make it a candidate for pharmaceutical development. Its derivatives are being explored for potential therapeutic uses, particularly in the context of drug design and development .

Industrial Uses

Hair Dyes

This compound is extensively used in the formulation of hair dyes. It is included in numerous products due to its ability to impart color effectively while maintaining stability under various conditions. Regulatory assessments have noted its presence in commercial hair coloring products .

Photographic Chemistry

this compound derivatives are critical in photographic chemistry as cyan-image-forming couplers. These compounds contribute to the development of photographs by providing color restoration upon exposure to light .

Toxicological Assessments

Numerous studies have evaluated the safety profile of this compound. Research indicates potential toxic effects at high concentrations, particularly concerning renal and hepatic functions in animal models . Long-term exposure studies have shown some evidence of carcinogenic activity in male rats, emphasizing the need for careful handling and regulation in industrial applications .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Dyes and Pigments | Intermediate for dye production |

| Biological Research | Enzyme Studies | Substrate for biochemical assays |

| Pharmaceutical Research | Drug Development | Potential therapeutic applications |

| Industrial Use | Hair Dyes | Widely used in cosmetic formulations |

| Photographic Chemistry | Cyan-image-forming Couplers | Essential for photographic processes |

Case Studies

- Toxicity Studies : A chronic bioassay conducted on rats indicated significant adverse effects on body weight and survival rates at high dosages, highlighting the importance of understanding the compound's toxicological profile before widespread use .

- Dermal Absorption Research : Studies utilizing Franz diffusion cells demonstrated that this compound is absorbed through the skin at measurable rates, which is crucial for evaluating its safety in cosmetic applications .

- Biodegradation Potential : Recent research has identified bacterial strains capable of degrading this compound, suggesting potential bioremediation applications for industrial effluents containing this compound .

作用機序

The mechanism of action of 2-Amino-5-chloro-4-nitrophenol involves its interaction with various molecular targets. It can undergo nucleophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, facilitating the substitution reaction. This compound can also form complexes with metal ions, influencing its reactivity and interactions in biological systems .

類似化合物との比較

Similar Compounds

2-Amino-4-chloro-5-nitrophenol: Similar in structure but differs in the position of the nitro group.

2-Amino-5-nitropyridine: Contains a pyridine ring instead of a benzene ring.

2-Amino-4-chloro-6-nitrophenol: Similar structure with the nitro group at a different position

Uniqueness

2-Amino-5-chloro-4-nitrophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in multiple applications .

生物活性

2-Amino-5-chloro-4-nitrophenol (2A5NP) is a chlorinated nitrophenol compound that has garnered attention due to its biological activity and potential applications in various fields, including bioremediation and as a chemical intermediate in dyes. This article reviews the biological activity of 2A5NP, focusing on its degradation pathways, toxicity, and potential for use in microbial bioremediation.

2A5NP is characterized by its chemical formula and is commonly found as an orange powder that darkens upon heating. It is primarily used in hair colorants and other cosmetic products, which raises concerns about its safety and biological interactions.

1. Microbial Degradation

Recent studies have highlighted the capability of specific bacterial strains to degrade 2A5NP. For instance, research indicates that certain strains can utilize 2A5NP as a sole carbon and nitrogen source, demonstrating significant growth correlating with substrate degradation.

- Strain CNP-8 has been identified as a key player in the biodegradation of 2A5NP, with studies showing complete degradation of 0.3 mM of the compound within 36 hours under optimal conditions. The degradation kinetics were characterized using a modified Gompertz model, revealing a maximum biodegradation rate of at a concentration of 0.4 mM .

| Concentration (mM) | Degradation Time (h) | Biodegradation Rate (μM/h) |

|---|---|---|

| 0.3 | 36 | 21.2 |

| 0.4 | 42 | - |

| 0.5 | 54 | - |

| 0.6 | 90 | - |

This indicates that while low concentrations are effectively degraded, higher concentrations may inhibit microbial activity due to toxicity .

2. Toxicity Assessment

The toxicity of 2A5NP has been assessed through various studies focusing on its effects on mammalian cells and organisms:

- In dermal absorption studies, it was found that although not classified as a strong skin sensitizer, it still poses potential risks when used in cosmetic formulations. The total dermal absorption was reported to be approximately , indicating significant penetration through the skin layers .

- Long-term exposure studies in rats have shown adverse effects such as decreased body weight and increased incidence of forestomach lesions at higher concentrations (3200 ppm and above). These findings suggest that chronic exposure may lead to carcinogenic effects .

3. Immune Response

Research has indicated that 2A5NP can induce an immune response when applied dermally to mice ears, with stimulation indices suggesting it acts as a skin sensitizer under specific test conditions . The calculated EC3 values (the concentration required to elicit a positive response in 3 out of 10 test subjects) were for DMSO and for an acetone/water/olive oil mixture.

Case Study: Biodegradation by Burkholderia sp.

In a study involving Burkholderia sp., it was demonstrated that this bacterium could effectively degrade chloronitrophenols through specific metabolic pathways, making it a candidate for bioremediation applications in contaminated environments .

Case Study: Toxicological Evaluation

In another evaluation focusing on the toxicological profile of related compounds, significant findings included the induction of micronuclei in cultured human peripheral blood lymphocytes when exposed to high concentrations of derivatives similar to 2A5NP .

特性

IUPAC Name |

2-amino-5-chloro-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLSOQSGEWOHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。